2-{[6-甲基-2-(4-苯基哌嗪-1-基)嘧啶-4-基]氧基}-N-苯基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide” is a chemical compound with the molecular formula C26H31N5O2 . Its CAS number is 1226433-58-4 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .科学研究应用
结构-活性研究
研究表明,对嘧啶衍生物的核心结构进行修饰,例如 2-{[6-甲基-2-(4-苯基哌嗪-1-基)嘧啶-4-基]氧基}-N-苯基乙酰胺,可以显着影响其生物活性。例如,在 Altenbach 等人 (2008) 的一项研究中,对类似化合物中的嘧啶部分进行系统修饰后,发现动物模型中的效力和抗炎特性发生了显着变化,表明这些化合物在治疗应用中的潜力 (Altenbach 等人,2008)。
抗癌和抗炎特性
Rahmouni 等人 (2016) 的另一项研究合成了新型吡唑并嘧啶衍生物,证明了它们作为抗癌和抗 5-脂氧合酶剂的功效。这表明嘧啶衍生物在治疗癌症和炎症方面的潜力 (Rahmouni 等人,2016)。
治疗高血压的潜力
Salimbeni 等人 (1995) 探索了嘧啶酮作为血管紧张素 II 受体拮抗剂,表明它们在治疗高血压中的应用。这些化合物显示出显着的降压活性,突出了嘧啶衍生物在心血管疾病中的治疗潜力 (Salimbeni 等人,1995)。
抗肿瘤药物开发
Liu 等人 (2011) 基于达沙替尼的结构(一种众所周知的抗肿瘤药物)开发了 2-氨基-噻唑-5-羧酸苯基酰胺衍生物。这项研究有助于了解嘧啶衍生物在开发新的抗肿瘤药物中的作用 (Liu 等人,2011)。
组胺受体配体
Sadek 等人 (2014) 合成了含有氨基嘧啶衍生物的化合物,因为它们与组胺受体的结合亲和力。这说明了嘧啶衍生物在开发针对组胺受体的药物中的潜在应用,组胺受体在各种生理和病理过程中至关重要 (Sadek 等人,2014)。
抗哮喘药物
Medwid 等人 (1990) 的一项研究发现,像三唑并[1,5-c]嘧啶这样的嘧啶衍生物可以作为介质释放抑制剂,表明它们可以用作潜在的抗哮喘药物 (Medwid 等人,1990)。
认知障碍治疗
Li 等人 (2016) 发现吡唑并[3,4-d]嘧啶酮(一类多环化合物)是磷酸二酯酶 1 的有效抑制剂,显示出治疗与各种神经退行性和神经精神疾病相关的认知缺陷的希望 (Li 等人,2016)。
作用机制
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the level of ACh, a neurotransmitter that plays an important role in learning and memory . The compound exhibits potent inhibitory activity against AChE, with an IC50 of 0.90 µM . It also shows poor inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine, with an IC50 of 7.53 µM . This indicates that the compound is a selective AChE inhibitor .
Biochemical Pathways
The compound affects the cholinergic neurotransmission pathway by inhibiting AChE . This leads to an increase in the level of ACh, enhancing cognition functions . The compound’s selective inhibition of AChE over BuChE suggests that it may have a more specific effect on this pathway .
Result of Action
The inhibition of AChE by the compound results in an increased level of ACh, which can enhance cognitive functions . This makes the compound a potential therapeutic agent for the treatment of AD .
生化分析
Biochemical Properties
This compound has been found to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . It has shown inhibitory activity against AChE, indicating its potential role in biochemical reactions involving this enzyme . The nature of these interactions is likely due to the structural features of the compound, which allow it to bind to the active sites of these enzymes .
Cellular Effects
The effects of 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide on cells are largely due to its interactions with AChE and BuChE . By inhibiting these enzymes, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with AChE and BuChE . It acts as a mixed-type inhibitor of competitive inhibition and non-competitive inhibition . This means it can bind to both the active site of the enzyme and to other sites, preventing the enzyme from functioning properly .
属性
IUPAC Name |
2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-18-16-22(30-17-21(29)25-19-8-4-2-5-9-19)26-23(24-18)28-14-12-27(13-15-28)20-10-6-3-7-11-20/h2-11,16H,12-15,17H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXMACUELXIMGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。